N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide
Description
N-(2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by a 3,5-dimethylpiperidinyl group linked via a ketone-containing ethyl chain to a heavily substituted benzenesulfonamide core. The compound’s tetramethylated benzene ring and piperidinyl moiety may enhance lipophilicity and metabolic stability compared to simpler sulfonamides.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-12-7-13(2)11-21(10-12)18(22)9-20-25(23,24)19-16(5)14(3)8-15(4)17(19)6/h8,12-13,20H,7,9-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRXVXPQFBHJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CNS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps:
Formation of 3,5-dimethylpiperidine: This can be achieved by hydrogenation of 3,5-dimethylpyridine.
Preparation of the sulfonamide: The benzenesulfonamide group can be introduced through a reaction with 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Coupling Reaction: The final step involves coupling the 3,5-dimethylpiperidine with the sulfonamide under appropriate conditions, often using a base such as triethylamine in a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide exhibit antitumor properties. Studies suggest that the sulfonamide moiety enhances the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study on structurally related sulfonamides demonstrated their efficacy in inhibiting cancer cell proliferation in vitro and in vivo .
Neurological Research
The piperidine derivative structure suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. Investigations into the modulation of GABAergic and dopaminergic pathways highlight the compound's potential role in addressing conditions such as anxiety and depression .
Antimicrobial Properties
Preliminary studies indicate that sulfonamide derivatives possess antimicrobial activity against a range of pathogens. The compound's unique structure may enhance its interaction with bacterial enzymes involved in folate synthesis, making it a candidate for developing new antimicrobial agents .
Synthesis Routes
The synthesis of this compound typically involves:
- Formation of the Piperidine Derivative : Starting from commercially available piperidine derivatives and modifying them through alkylation or acylation.
- Sulfonamide Formation : Reacting the piperidine derivative with a sulfonyl chloride under basic conditions to form the sulfonamide linkage.
- Final Modifications : Further functionalization may be performed to optimize pharmacological properties.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal examined the antitumor effects of a closely related sulfonamide derivative in various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, supporting the hypothesis that modifications to the sulfonamide structure could enhance anticancer activity .
Case Study 2: Neuroprotective Effects
Research involving animal models demonstrated that compounds with similar piperidine structures could significantly reduce neuroinflammation and improve cognitive function following induced brain injury. These findings suggest that this compound may have therapeutic potential for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural and physicochemical differences between the target compound and key analogs:
*Estimated based on formula.
†Predicted using fragment-based methods.
Key Observations :
- The target compound’s tetramethylbenzenesulfonamide core distinguishes it from analogs like BA91482 (benzamide backbone) and 750602-85-8 (purinone-acetamide hybrid).
- The tetramethylbenzene substituents may enhance steric hindrance, limiting off-target interactions but complicating synthetic accessibility .
Pharmacological Activity
- Antiviral Potential: Compounds with sulfamoyl/piperidinyl motifs, such as those in , showed inhibitory activity against monkeypox DNA polymerase.
- Target Selectivity : The piperidinyl group in the target compound may favor binding to hydrophobic pockets in viral polymerases, akin to the azepinylsulfamoyl analog in .
ADMET and Physicochemical Properties
- Metabolic Stability : The tetramethylbenzene group may slow oxidative metabolism compared to analogs with methoxy or benzoyl groups (e.g., 750602-85-8) .
- Toxicity : Sulfonamides generally carry risks of hypersensitivity; however, the piperidinyl group could mitigate this by reducing aromatic amine exposure .
Biological Activity
N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a piperidine moiety and a sulfonamide group, which are known to exhibit various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula: C20H25N3O4S
- Molecular Weight: 397.49 g/mol
- LogP: 1.22
- Polar Surface Area: 79 Ų
- Hydrogen Bond Acceptors: 4
- Hydrogen Bond Donors: 1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cellular processes. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, impacting folate synthesis.
- Receptor Modulation : It can act as a modulator for various receptors involved in neurotransmission and other signaling pathways. This property is particularly significant given the presence of the piperidine structure.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through interference with bacterial cell wall synthesis or metabolic pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound possess significant antimicrobial properties. A study evaluated several sulfonamide derivatives against various bacterial strains and found promising results in inhibiting growth at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .
Anticancer Potential
Recent investigations have focused on the anticancer potential of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting tumor growth factors. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
| This compound | HeLa (Cervical Cancer) | 15.0 | Inhibition of growth factors |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Study on HIV Inhibition
In a related study exploring compounds with piperidine structures for HIV inhibition, derivatives similar to this compound were tested for their ability to inhibit HIV replication in vitro. The most effective compounds demonstrated EC50 values below 10 µM against HIV strains . This highlights the potential for further development as an antiviral agent.
Neuroprotective Effects
Another area of investigation has been its neuroprotective effects in models of neurodegeneration. Compounds with similar structures showed promise in reducing oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents . This suggests a potential application in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide with high purity?
- Methodological Answer : Optimize synthesis via mixed anhydride intermediates using tertiary amine bases (e.g., N-methylpiperidine) to minimize racemization and side reactions. Purification can involve column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or acetonitrile. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry .
Q. How can researchers characterize the structural configuration of this compound to resolve ambiguities in substituent positioning?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) to resolve stereochemistry and confirm substituent positions. Complement with 2D NMR (e.g., NOESY for spatial proximity analysis) and FT-IR spectroscopy to validate functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹) .
Q. What experimental strategies are effective for assessing the solubility and stability of this sulfonamide derivative under physiological conditions?
- Methodological Answer : Conduct shake-flask solubility assays in PBS (pH 7.4) and simulate gastrointestinal conditions (e.g., HCl buffer pH 1.2). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC quantification. Use dynamic light scattering (DLS) to detect aggregation in aqueous media .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (PDB database). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-reference with mutagenesis studies to identify critical binding residues .
Q. What approaches are recommended to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Conduct meta-analysis to identify variables (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols (e.g., fixed ATP concentrations in kinase assays). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity trends. Apply statistical rigor (e.g., ANOVA with post-hoc tests) to assess significance .
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of the 3,5-dimethylpiperidinyl and tetramethylbenzenesulfonamide moieties?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing methyl groups with halogens or hydrogen). Test analogs in functional assays (e.g., enzyme inhibition, cellular uptake). Use QSAR models (CoMFA, CoMSIA) to correlate structural features with activity. Validate SAR hypotheses via crystallographic analysis of analog-target complexes .
Q. What strategies are critical for evaluating the compound’s metabolic stability and potential drug-drug interactions in preclinical studies?
- Methodological Answer : Use liver microsomal assays (human/rat) to measure metabolic half-life. Identify metabolites via LC-MS/MS. Screen for cytochrome P450 inhibition (CYP3A4, CYP2D6) using fluorogenic substrates. Cross-validate with in silico tools (e.g., SwissADME) to predict pharmacokinetic profiles .
Methodological Considerations for Data Interpretation
- Crystallographic Data : Refine diffraction data with SHELXL, ensuring R-factor convergence (<5% discrepancy). Address twinning or disorder using SHELXE for phase improvement .
- Contradictory Bioactivity : Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms. Use cheminformatics tools (e.g., PubChem BioAssay) to contextualize results against public datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
